Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)-
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Overview
Description
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- typically involves the cyclization of appropriate precursors. One common method involves the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to yield the desired thieno[2,3-c]isothiazole derivative . The reaction conditions often require the use of inert solvents and controlled temperatures to ensure the successful formation of the thieno[2,3-c]isothiazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[2,3-c]isothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and phenylmethylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The unique electronic properties of the thieno[2,3-c]isothiazole ring system make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can influence enzymatic activity and cellular processes. Additionally, the phenylmethylthio group can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]isothiazole derivatives: These compounds share a similar core structure but differ in the position of substituents and the nature of functional groups.
Thieno[3,2-d]isothiazole derivatives: These compounds have a different arrangement of the thieno and isothiazole rings, leading to variations in their chemical properties and reactivity.
Uniqueness
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Properties
CAS No. |
72436-93-2 |
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Molecular Formula |
C13H9N3S3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H9N3S3/c14-6-9-11(15)10-12(18-9)16-19-13(10)17-7-8-4-2-1-3-5-8/h1-5H,7,15H2 |
InChI Key |
KMIKZIHOKLYPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C(=C(SC3=NS2)C#N)N |
Origin of Product |
United States |
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